molecular formula C12H15FN2OS B3013697 3-fluoro-8-(4-methyl-1,3-thiazole-5-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 2309542-31-0

3-fluoro-8-(4-methyl-1,3-thiazole-5-carbonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B3013697
CAS No.: 2309542-31-0
M. Wt: 254.32
InChI Key: XYDRVJCDMYAGAX-UHFFFAOYSA-N
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Description

3-fluoro-8-(4-methyl-1,3-thiazole-5-carbonyl)-8-azabicyclo[321]octane is a complex organic compound that features a unique bicyclic structure with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-8-(4-methyl-1,3-thiazole-5-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the thiazole synthesis and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-8-(4-methyl-1,3-thiazole-5-carbonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

3-fluoro-8-(4-methyl-1,3-thiazole-5-carbonyl)-8-azabicyclo[32

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug development.

    Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 3-fluoro-8-(4-methyl-1,3-thiazole-5-carbonyl)-8-azabicyclo[3.2.1]octane exerts its effects is likely related to its ability to interact with specific molecular targets. The thiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding to proteins or other biomolecules. The fluorine atom can also enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and have demonstrated significant biological activity.

    Bicyclic Compounds: Other bicyclic compounds, such as tropane alkaloids, also exhibit interesting pharmacological properties.

Uniqueness

3-fluoro-8-(4-methyl-1,3-thiazole-5-carbonyl)-8-azabicyclo[3.2.1]octane is unique due to the combination of its bicyclic structure and the presence of a fluorine atom, which can significantly influence its chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-methyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2OS/c1-7-11(17-6-14-7)12(16)15-9-2-3-10(15)5-8(13)4-9/h6,8-10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDRVJCDMYAGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2C3CCC2CC(C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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